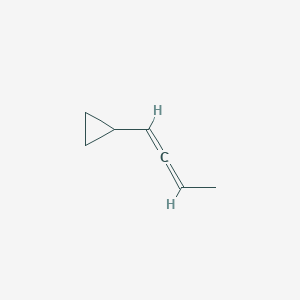
(Buta-1,2-dien-1-yl)cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Buta-1,2-dien-1-yl)cyclopropane is a chemical compound characterized by the presence of a cyclopropane ring attached to a butadiene moiety
Preparation Methods
The synthesis of (Buta-1,2-dien-1-yl)cyclopropane typically involves the reaction of cyclopropane derivatives with butadiene precursors under specific conditions. One common method includes the use of 1,1-dibromo-2-butene and methyllithium as reagents . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial production methods for this compound are not widely documented, suggesting that it is primarily synthesized in research laboratories for experimental purposes.
Chemical Reactions Analysis
(Buta-1,2-dien-1-yl)cyclopropane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding epoxides or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where nucleophiles such as hydroxide ions replace halogen atoms.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize yields.
Scientific Research Applications
(Buta-1,2-dien-1-yl)cyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s reactivity makes it a useful probe for studying enzyme mechanisms and protein interactions.
Medicine: Research into its potential as a precursor for pharmaceutical compounds is ongoing, with studies exploring its role in drug development.
Industry: While not widely used industrially, its unique properties make it a candidate for specialized applications in materials science and polymer chemistry.
Mechanism of Action
The mechanism by which (Buta-1,2-dien-1-yl)cyclopropane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropane ring’s strain energy can facilitate ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. Pathways involved include nucleophilic attack on the double bonds and electrophilic addition to the cyclopropane ring.
Comparison with Similar Compounds
Similar compounds to (Buta-1,2-dien-1-yl)cyclopropane include:
(Buta-1,3-dien-2-yl)cyclopropane: This compound has a similar structure but differs in the position of the double bonds, affecting its reactivity and applications.
Cyclopropane, 1,2-butadienyl-: Another closely related compound with slight variations in the butadiene moiety.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical properties and reactivity patterns compared to its analogs.
Properties
CAS No. |
61422-87-5 |
|---|---|
Molecular Formula |
C7H10 |
Molecular Weight |
94.15 g/mol |
InChI |
InChI=1S/C7H10/c1-2-3-4-7-5-6-7/h2,4,7H,5-6H2,1H3 |
InChI Key |
QIJZMTMZIBEDOS-UHFFFAOYSA-N |
Canonical SMILES |
CC=C=CC1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















